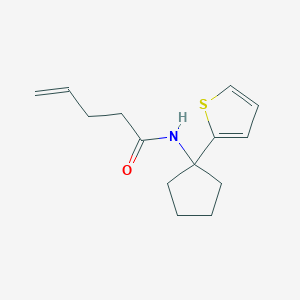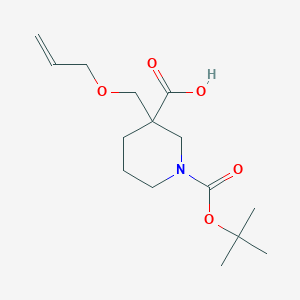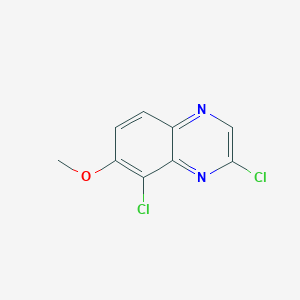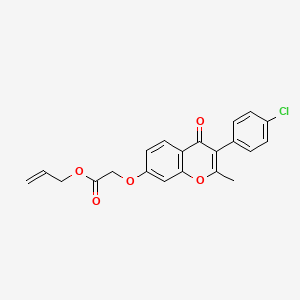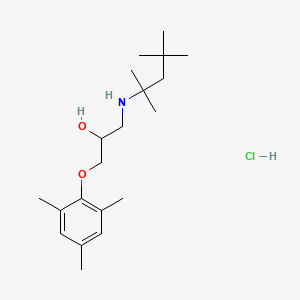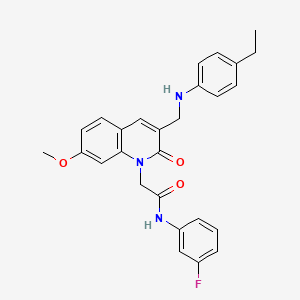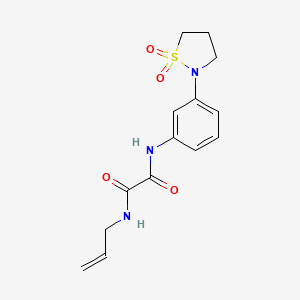
3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3-chlorophenyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3-chlorophenyl)-4-fluorobenzamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. CB-839 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer, including leukemia, lymphoma, and solid tumors.
Applications De Recherche Scientifique
Synthesis and Characterization
Research on the synthesis and characterization of sulfanilamide derivatives, including those related to 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3-chlorophenyl)-4-fluorobenzamide, has provided valuable insights into their molecular structure and thermal properties. For instance, Lahtinen et al. (2014) synthesized and characterized four sulfanilamide derivatives, focusing on their crystal structures, hydrogen bond network properties, and thermal properties using various spectroscopic and crystallographic methods. Although the study doesn't directly mention 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3-chlorophenyl)-4-fluorobenzamide, it discusses closely related compounds and their antibacterial and antifungal screenings, which showed no significant activity (Lahtinen et al., 2014).
Molecular Docking and Dynamics Simulation Studies
Thakral et al. (2020) synthesized a series of derivatives and analyzed their antidiabetic potential through molecular docking and dynamic simulation studies. While the compound is not directly studied, the methodologies and findings from such research can offer insights into the potential biological activities and molecular interactions of similar sulfanilamide derivatives, including 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3-chlorophenyl)-4-fluorobenzamide (Thakral et al., 2020).
Potential Antitumor Activities
Huang et al. (2001) explored the design of sulfonamide derivatives as a parent compound for potential antitumor drugs. This study demonstrates the synthetic approach to creating compounds with low toxicity and high antitumor activity. Although it doesn't specifically address 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3-chlorophenyl)-4-fluorobenzamide, the approach and findings suggest that derivatives of sulfonamides, including the compound of interest, could be explored for their antitumor properties (Huang et al., 2001).
Radiolabeling for Diagnostic Applications
Kiesewetter et al. (2011) discussed the automated radiochemical synthesis of a thiol reactive synthon for the radiofluorination of peptides and proteins. The methodologies for creating and using these synthons for radiolabeling could be relevant for compounds like 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3-chlorophenyl)-4-fluorobenzamide, enabling their potential use in diagnostic imaging or as a tracer in biomedical research (Kiesewetter et al., 2011).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-3-[(2-chlorophenyl)methylsulfamoyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O3S/c21-15-5-3-6-16(11-15)25-20(26)13-8-9-18(23)19(10-13)29(27,28)24-12-14-4-1-2-7-17(14)22/h1-11,24H,12H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXWMNDUXGJEIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-[(2-chlorophenyl)methylsulfamoyl]-4-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

